molecular formula C10H6FNO3 B3021429 6-Fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid CAS No. 36303-26-1

6-Fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid

Cat. No.: B3021429
CAS No.: 36303-26-1
M. Wt: 207.16 g/mol
InChI Key: RHDREWQIVYIOGH-UHFFFAOYSA-N
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Description

6-Fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid is a fluorinated quinolone derivative This compound is part of the fluoroquinolone family, which is known for its broad-spectrum antibacterial properties

Biochemical Analysis

Biochemical Properties

It is known that fluoroquinolones, which share a similar structure, interact with enzymes such as DNA gyrase and topoisomerase IV . These enzymes are essential for bacterial DNA replication, and their inhibition leads to the antibacterial effects of fluoroquinolones .

Cellular Effects

Fluoroquinolones, which are structurally similar, are known to influence cell function by inhibiting bacterial DNA replication . This results in the death of bacterial cells and contributes to the antibacterial properties of these compounds .

Molecular Mechanism

Fluoroquinolones, which share a similar structure, exert their effects at the molecular level by binding to and inhibiting the activity of bacterial DNA gyrase and topoisomerase IV . These enzymes are involved in the process of DNA replication, and their inhibition disrupts this process, leading to the death of bacterial cells .

Temporal Effects in Laboratory Settings

It is known that fluoroquinolones, which are structurally similar, have a long-lasting antibacterial effect due to their ability to bind to and inhibit bacterial DNA gyrase and topoisomerase IV .

Dosage Effects in Animal Models

The effects of different dosages of 6-Fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid in animal models have not been extensively studied. Fluoroquinolones, which are structurally similar, have been shown to have a dose-dependent antibacterial effect .

Metabolic Pathways

Fluoroquinolones, which are structurally similar, are known to be metabolized in the liver .

Transport and Distribution

Fluoroquinolones, which are structurally similar, are known to be widely distributed in the body after oral administration .

Subcellular Localization

Fluoroquinolones, which are structurally similar, are known to localize in the cytoplasm where they bind to and inhibit bacterial DNA gyrase and topoisomerase IV .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of ethyl 2,4-dichloro-5-fluorobenzoylacetate with ammonia or amines under controlled conditions to form the quinolone ring . The reaction conditions often require a solvent such as ethanol or chloroform and may involve heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions helps in achieving high efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted quinolones, which can have enhanced or modified biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct pharmacokinetic and pharmacodynamic properties. Its high affinity for bacterial DNA gyrase and topoisomerase IV makes it particularly effective against a broad spectrum of bacterial pathogens .

Properties

IUPAC Name

6-fluoro-4-oxo-1H-quinoline-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6FNO3/c11-5-1-2-7-6(3-5)9(13)4-8(12-7)10(14)15/h1-4H,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHDREWQIVYIOGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)C(=O)C=C(N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301214164
Record name 6-Fluoro-1,4-dihydro-4-oxo-2-quinolinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301214164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130064-10-7
Record name 6-Fluoro-1,4-dihydro-4-oxo-2-quinolinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=130064-10-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Fluoro-1,4-dihydro-4-oxo-2-quinolinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301214164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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